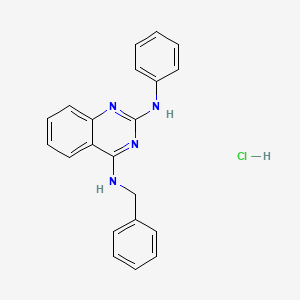

N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride is a quinazoline-based compound known for its antibacterial and antibiofilm properties. It has shown effectiveness against biofilm-forming pathogens such as Staphylococcus aureus and Staphylococcus epidermidis

Mécanisme D'action

Target of Action

The primary targets of N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride are bacterial strains, including Escherichia coli and Staphylococcus aureus . These bacteria are common pathogens that can cause a variety of infections in humans.

Mode of Action

The compound interacts with these bacterial targets, leading to their inhibition

Biochemical Pathways

The compound affects the biochemical pathways of the targeted bacteria, leading to their inhibition

Pharmacokinetics

Some of the most potent compounds of this class have been screened for their dmpk (drug metabolism and pharmacokinetics) properties in vitro . This information is crucial for assessing the compound’s bioavailability and potential for further development.

Result of Action

The compound presents antibacterial and antibiofilm effects against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the compound can inhibit the growth of these bacteria and prevent them from forming biofilms, which are protective structures that can enhance bacterial resistance to antibiotics.

Analyse Biochimique

Biochemical Properties

It has been found to exhibit antibacterial and antibiofilm effects against Staphylococcus aureus and Staphylococcus epidermidis

Cellular Effects

The cellular effects of N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride are primarily related to its antibacterial and antibiofilm activities . It is believed to influence cell function by disrupting bacterial cell walls or inhibiting essential bacterial enzymes, thereby preventing the growth and proliferation of bacteria .

Molecular Mechanism

It is hypothesized that it may bind to bacterial enzymes or other biomolecules, inhibiting their function and leading to bacterial cell death .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride typically involves the reaction of quinazoline derivatives with benzylamine and phenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Analyse Des Réactions Chimiques

Types of Reactions

N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and substituted quinazoline compounds.

Applications De Recherche Scientifique

N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of other quinazoline derivatives with potential biological activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine: Another quinazoline derivative with antibacterial activity.

6-bromosubstituted-quinazolinone: Known for its biological activities and potential therapeutic applications.

Uniqueness

N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride stands out due to its specific antibacterial and antibiofilm properties, making it a promising candidate for developing new antimicrobial agents. Its ability to inhibit biofilm formation without affecting bacterial growth at sub-MIC concentrations is a unique feature that sets it apart from other similar compounds .

Activité Biologique

N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride is a compound of significant interest due to its diverse biological activities, particularly its antibacterial and antileishmanial properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and potential applications in medicine.

Antibacterial Activity

This compound exhibits notable antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, including multidrug-resistant Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for this compound are reported to be in the low micromolar range, indicating potent antibacterial effects. The mechanism involves interference with essential biochemical pathways in bacteria, leading to their inhibition or death .

Antileishmanial Activity

The compound has also demonstrated efficacy against Leishmania species, particularly Leishmania donovani and Leishmania amazonensis. In vitro studies have shown that it possesses EC50 values in the single-digit micromolar range, highlighting its potential as an antileishmanial agent. In vivo tests demonstrated a reduction in liver parasitemia by 37% in murine models when administered at specific dosages .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Research indicates that modifications at the N2 and N4 positions significantly influence the compound's potency against target organisms. For instance:

| Compound | N Substituent | Activity (EC50) | Target |

|---|---|---|---|

| 12 | Benzyl | 150 nM | L. donovani |

| 10 | Bis-benzyl | 670 nM | L. donovani |

| 15 | N2-benzyl | Submicromolar | L. amazonensis |

This table summarizes key findings from SAR studies that suggest that an N2-benzyl substitution is more favorable for enhancing antileishmanial activity compared to N4 substitutions .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for evaluating the potential therapeutic applications of this compound. Preliminary data suggest that this compound exhibits favorable drug metabolism and pharmacokinetics (DMPK) properties, which are critical for further development as a therapeutic agent. Additionally, it has shown low toxicity in preliminary assessments, making it a suitable candidate for further clinical exploration .

Case Studies and Research Findings

Several studies have explored the biological activity of quinazoline derivatives:

- Antibacterial Efficacy : A series of N(2),N(4)-disubstituted quinazoline-2,4-diamines were synthesized and tested against resistant bacterial strains. Results indicated that certain derivatives had low MICs and high efficacy in vivo with minimal toxicity .

- Antileishmanial Studies : Research on various quinazoline derivatives revealed promising antileishmanial activity with EC50 values indicating substantial effectiveness against intracellular amastigotes of Leishmania species .

- Pharmacological Evaluation : The synthesis and testing of quinazoline derivatives have led to the identification of compounds with significant analgesic and anti-inflammatory properties, suggesting a broader therapeutic potential beyond antimicrobial applications .

Propriétés

IUPAC Name |

4-N-benzyl-2-N-phenylquinazoline-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4.ClH/c1-3-9-16(10-4-1)15-22-20-18-13-7-8-14-19(18)24-21(25-20)23-17-11-5-2-6-12-17;/h1-14H,15H2,(H2,22,23,24,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZPRSLERNFSNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.